N-(4-Fluorophenyl)-N-isopropyl-2-((5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide
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Overview
Description
N-(4-Fluorophenyl)-N-isopropyl-2-((5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N-isopropyl-2-((5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a sulfonyl chloride derivative under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Isopropyl Group: The isopropyl group is attached via an alkylation reaction using an appropriate alkylating agent.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acylating agent, such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N-isopropyl-2-((5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or thiadiazole moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, strong bases (e.g., sodium hydride), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-N-isopropyl-2-((5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N-isopropyl-2-((5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-N-isopropyl-2-((5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)-N-methyl-2-((5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide: Differing by the presence of a methyl group instead of an isopropyl group.
N-(4-Fluorophenyl)-N-isopropyl-2-((5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide: Differing by the presence of a hydroxymethyl group instead of a methylsulfonyl group.
Properties
Molecular Formula |
C14H16FN3O4S2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)oxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H16FN3O4S2/c1-9(2)18(11-6-4-10(15)5-7-11)12(19)8-22-13-16-17-14(23-13)24(3,20)21/h4-7,9H,8H2,1-3H3 |
InChI Key |
PKQYABKQQGINSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
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